molecular formula C10H15ClFN B2716110 1-Fluoro-2-methyl-1-phenylpropan-2-amine;hydrochloride CAS No. 75198-13-9

1-Fluoro-2-methyl-1-phenylpropan-2-amine;hydrochloride

Cat. No.: B2716110
CAS No.: 75198-13-9
M. Wt: 203.69
InChI Key: SGWJHJGWYJWSSE-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-1-phenylpropan-2-amine hydrochloride is a chemical compound with the CAS Number: 75198-13-9 . It has a molecular weight of 203.69 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14FN.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3;1H . This indicates the molecular structure of the compound, including the presence of a fluorine atom, a methyl group, and a phenyl group attached to a propan-2-amine backbone.


Physical and Chemical Properties Analysis

This compound is typically in powder form . It has a molecular weight of 203.69 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Environmental Applications of Fluoroorganic Compounds

Fluoroorganic compounds, such as amine-functionalized sorbents, have been explored for environmental remediation, particularly for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. Aminated sorbents leverage electrostatic interactions, hydrophobic interactions, and sorbent morphology for effective PFAS removal, offering alternative solutions for treating municipal water and wastewater at low PFAS concentrations (Ateia et al., 2019).

Protein Design and Biological Applications

In protein design, the incorporation of highly fluorinated analogs of hydrophobic amino acids has shown promise in creating proteins with novel chemical and biological properties. Fluorination has been used to enhance the stability of proteins against chemical and thermal denaturation while retaining their structure and biological activity. This approach represents a significant stride in protein engineering, enabling the development of proteins with enhanced functionality (Buer & Marsh, 2012).

Synthetic Methodologies and Chemical Synthesis

Fluoroalkylation reactions in aqueous media have gained attention for their potential in creating fluorine-containing functionalities, crucial for pharmaceuticals, agrochemicals, and functional materials. The development of mild, environment-friendly, and efficient methods for incorporating fluorinated groups into target molecules highlights the significance of fluoroalkylation in green chemistry. This includes strategies for trifluoromethylation, difluoromethylation, and other fluoroalkylation reactions under environmentally benign conditions (Song et al., 2018).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271,

Properties

IUPAC Name

1-fluoro-2-methyl-1-phenylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,12)9(11)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGWJHJGWYJWSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=CC=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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